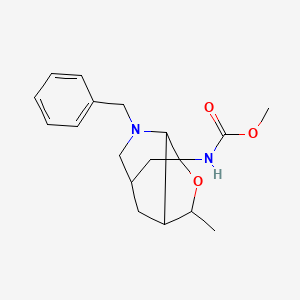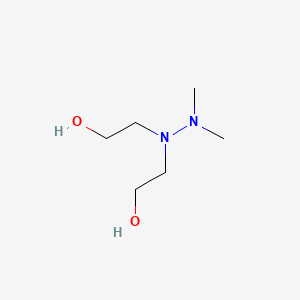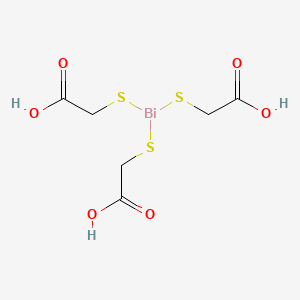
Thymine acyclonucleoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymine acyclonucleoside is a synthetic analog of thymine, one of the four nucleobases in the nucleic acid of DNA. Unlike natural nucleosides, which contain a sugar moiety, acyclonucleosides have an acyclic side chain. This modification imparts unique properties to this compound, making it a valuable compound in various scientific and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thymine acyclonucleoside can be synthesized through several methods. One common approach involves the alkylation of thymine with an appropriate alkylating agent. For instance, the alkylation of thymine with bromoacetaldehyde diethyl acetal in the presence of potassium carbonate supported by natural phosphate as a catalyst can yield this compound . This reaction can be carried out under reflux heating or microwave conditions to achieve good yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of solid catalysts and microwave-assisted reactions are common to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Thymine acyclonucleoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the acyclic side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups into the acyclic side chain .
Wissenschaftliche Forschungsanwendungen
Thymine acyclonucleoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: this compound analogs are studied for their potential antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of thymine acyclonucleoside involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include viral DNA polymerases and cellular enzymes involved in nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Acyclovir: An antiviral drug that is also an acyclonucleoside analog.
Ganciclovir: Another antiviral agent with a similar structure.
Penciclovir: Used to treat herpes virus infections.
Uniqueness: Thymine acyclonucleoside is unique due to its specific structure, which allows it to be incorporated into nucleic acids selectively. This selectivity makes it a valuable tool in antiviral and anticancer research .
Eigenschaften
CAS-Nummer |
131652-75-0 |
|---|---|
Molekularformel |
C10H16N4O4 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
N-[(2R)-1-hydroxy-4-(5-methyl-2,4-dioxopyrimidin-1-yl)butan-2-yl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H16N4O4/c1-7-5-14(10(17)11-9(7)16)4-3-8(6-15)13(2)12-18/h5,8,15H,3-4,6H2,1-2H3,(H,11,16,17)/t8-/m1/s1 |
InChI-Schlüssel |
NKWZSGNZYYSZCG-MRVPVSSYSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)CC[C@H](CO)N(C)N=O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)CCC(CO)N(C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate](/img/structure/B12805947.png)




![2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12805981.png)
